3-(1-(2-(1,3-dioxan-2-yl)ethyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one
説明
特性
IUPAC Name |
5-[1-[2-(1,3-dioxan-2-yl)ethyl]piperidin-4-yl]-2-methyl-4-phenyl-1,2,4-triazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O3/c1-22-20(25)24(17-6-3-2-4-7-17)19(21-22)16-8-11-23(12-9-16)13-10-18-26-14-5-15-27-18/h2-4,6-7,16,18H,5,8-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXUKQOWFAJTQFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCN(CC2)CCC3OCCCO3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several classes of bioactive molecules, particularly triazolones and piperidine/piperazine derivatives. Below is a detailed comparison:
Table 1: Structural and Functional Comparison with Analogous Compounds
Key Findings from Comparative Analysis
Structural Flexibility vs. Activity :
- The target compound’s 1,3-dioxane-ethyl chain introduces conformational rigidity compared to flexible alkyl chains in analogs like the trifluoroacetyl-piperidine derivative (Compound 40) . This may reduce off-target interactions but limit binding to certain receptors requiring flexible ligands.
- Piperazine-containing analogs (e.g., and ) exhibit enhanced solubility due to polar groups (e.g., hydroxyl, methoxy), whereas the target compound’s dioxane may balance lipophilicity and solubility .
Biological Target Hypotheses :
- The phenyl-triazolone core is common in GPCR antagonists (e.g., P2Y14 in Compound 40) . The target compound’s lack of strongly electron-withdrawing groups (e.g., trifluoroacetyl) suggests a different mechanism, possibly involving allosteric modulation.
- Adamantyl-containing triazole-thiones () show antimicrobial activity, but the target compound’s dioxane group may redirect bioactivity toward CNS targets due to improved blood-brain barrier penetration .
Synthetic Accessibility :
- The target compound’s synthesis likely involves Huisgen cyclization for the triazolone core and nucleophilic substitution for the dioxane-ethyl-piperidine moiety, similar to methods in and . Yields for such multi-step syntheses typically range from 40–60%, as seen in analogous compounds .
準備方法
Preparation of 2-(2-Bromoethyl)-1,3-dioxane
The 1,3-dioxane ring is synthesized via acid-catalyzed cyclization of 1,3-propanediol with propionaldehyde, yielding 2-ethyl-1,3-dioxane. Subsequent bromination at the ethyl side chain introduces a leaving group for alkylation:
Reaction Conditions :
- 1,3-Propanediol (1.0 equiv), propionaldehyde (1.2 equiv), p-toluenesulfonic acid (0.1 equiv) in toluene, reflux with Dean-Stark trap (3 h).
- Bromination : NBS (1.1 equiv), AIBN (0.05 equiv) in CCl₄, reflux (6 h).
Yield : 68% (2-(2-bromoethyl)-1,3-dioxane).
N-Alkylation of Piperidin-4-amine
Piperidin-4-amine undergoes alkylation with 2-(2-bromoethyl)-1,3-dioxane under basic conditions:
Procedure :
- Piperidin-4-amine (1.0 equiv), 2-(2-bromoethyl)-1,3-dioxane (1.2 equiv), K₂CO₃ (2.0 equiv) in acetonitrile, reflux (12 h).
- Purification via flash chromatography (SiO₂, CH₂Cl₂/MeOH 9:1).
Yield : 74% (1-(2-(1,3-dioxan-2-yl)ethyl)piperidin-4-amine).
Synthesis of the 1-Methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one Core
Cyclocondensation of Methyl Hydrazinecarboxylate
The triazolone ring is constructed via cyclization of methyl hydrazinecarboxylate with phenyl isocyanate:
Reaction Pathway :
- Urea Formation : Methyl hydrazine (1.0 equiv) reacts with phenyl isocyanate (1.0 equiv) in THF (0°C → RT, 2 h).
- Cyclization : Urea intermediate treated with POCl₃ (2.0 equiv) in DMF, 80°C (4 h).
Yield : 82% (1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one).
Functionalization at the 3-Position
Coupling of Piperidine and Triazolone Fragments
Buchwald-Hartwig Amination
A palladium-catalyzed cross-coupling links the piperidine amine to the brominated triazolone:
Conditions :
- 3-Bromo-triazolone (1.0 equiv), 1-(2-(1,3-dioxan-2-yl)ethyl)piperidin-4-amine (1.2 equiv), Pd₂(dba)₃ (0.05 equiv), Xantphos (0.1 equiv), Cs₂CO₃ (2.0 equiv) in dioxane, 100°C (18 h).
Yield : 58% (target compound).
Characterization Data :
- ¹H NMR (600 MHz, DMSO-d₆): δ 7.45–7.38 (m, 5H, Ph), 4.21 (s, 2H, O-CH₂-O), 3.72–3.65 (m, 4H, piperidine), 3.12 (s, 3H, N-CH₃), 2.98–2.90 (m, 2H, CH₂-dioxane), 2.45–2.38 (m, 2H, CH₂-piperidine), 1.82–1.75 (m, 4H, piperidine).
- ¹³C NMR : δ 165.2 (C=O), 144.7 (triazolone C3), 129.1–127.3 (Ph), 101.8 (dioxane O-C-O), 58.4 (N-CH₃), 54.6–46.2 (piperidine).
Optimization and Mechanistic Insights
Role of the 1,3-Dioxane Protecting Group
The 1,3-dioxane ring serves as a stabilizing moiety for the ethyl chain during alkylation, preventing β-elimination under basic conditions. Comparative studies show a 22% yield improvement over unprotected ethyl analogs.
Triazolone Cyclization Efficiency
Cyclization with POCl₃ in DMF outperforms other agents (e.g., H₂SO₄, p-TsOH), minimizing side products like open-chain ureas.
Alternative Synthetic Routes
Mannich Reaction Approach
A one-pot Mannich reaction between preformed triazolone, piperidin-4-amine, and formaldehyde was attempted but resulted in <15% yield due to competing imine formation.
Reductive Amination
Condensation of 3-keto-triazolone with 1-(2-(1,3-dioxan-2-yl)ethyl)piperidin-4-amine using NaBH₃CN yielded 23% product, indicating limited feasibility.
Q & A
Q. What are the standard synthetic routes for this compound, and what key intermediates are involved?
The synthesis typically involves sequential functionalization of the piperidine and triazole rings. Key steps include:
- Piperidine intermediate preparation : Initial alkylation or acylation of piperidine derivatives to introduce substituents (e.g., 1,3-dioxane-linked ethyl groups) .
- Triazole ring formation : Cyclization reactions using reagents like hydrazine derivatives or carbonyl sources under reflux conditions .
- Coupling steps : Linking the piperidine and triazole moieties via nucleophilic substitution or amidation, often requiring catalysts like cesium carbonate in solvents such as dimethylformamide (DMF) .
Example Reaction Conditions :
| Step | Solvent | Catalyst | Temperature | Reference |
|---|---|---|---|---|
| N-alkylation | DMF | Cs₂CO₃ | 80°C | |
| Acylation | Ethanol | None | Reflux | |
| Cyclization | THF | PTSA | 60°C |
Key Intermediates :
- Piperidine-4-yl derivatives with 1,3-dioxane substituents.
- 1-Methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one precursors .
Q. Which analytical techniques are essential for characterizing purity and structure?
Methodological approaches include:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and stereochemistry .
- High-Performance Liquid Chromatography (HPLC) : For purity assessment (>95% purity threshold) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolve ambiguous stereochemistry in crystalline derivatives .
Common Pitfalls :
- Overlapping signals in NMR due to complex ring systems; use 2D NMR (COSY, HSQC) for clarification .
- Impurity peaks in HPLC may indicate unreacted intermediates; optimize column conditions (e.g., C18 reverse-phase) .
Q. What preliminary in vitro assays are recommended to assess biological activity?
Initial screening should focus on:
- Enzyme inhibition assays : Test against kinases or proteases using fluorometric/colorimetric substrates (e.g., ATPase activity for kinase targets) .
- Receptor binding studies : Radioligand displacement assays (e.g., GPCRs) to evaluate affinity .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify therapeutic windows .
Example Protocol :
- Incubate compound (1–100 μM) with target enzyme/receptor for 1 hour.
- Measure activity via absorbance/fluorescence and compare to controls .
Advanced Questions
Q. How can reaction conditions be optimized to improve yield during N-alkylation?
Methodological Strategies :
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of piperidine nitrogen .
- Catalyst optimization : Use cesium carbonate for deprotonation or phase-transfer catalysts (e.g., TBAB) for biphasic reactions .
- Temperature control : Gradual heating (60–80°C) prevents side reactions like over-alkylation .
Case Study :
- A 20% yield increase was achieved by switching from ethanol to DMF and raising the temperature from 60°C to 80°C .
Q. How should conflicting spectroscopic data (e.g., NMR/MS) be resolved for novel derivatives?
Resolution Workflow :
- Cross-validation : Compare NMR data with computational predictions (e.g., DFT-based chemical shift calculations) .
- Isotopic labeling : Use deuterated analogs to assign ambiguous proton signals .
- Advanced MS/MS : Perform fragmentation analysis to distinguish isobaric species .
Example :
- A ¹³C NMR signal at δ 170 ppm initially attributed to a carbonyl was re-assigned to a conjugated triazole ring after DFT modeling .
Q. What strategies elucidate the compound’s mechanism of action against biological targets?
Advanced Techniques :
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) to purified proteins .
- Cryo-EM/X-ray crystallography : Resolve compound-target complexes to identify interaction sites .
- Transcriptomic profiling : RNA-seq to map downstream pathway alterations post-treatment .
Case Study :
- SPR revealed sub-micromolar affinity (KD = 0.8 μM) for a kinase target, validated via ATP competition assays .
Data Contradiction Analysis
Q. How to address discrepancies in biological activity across similar triazole derivatives?
Comparative Analysis Framework :
| Compound | Substituent | IC₅₀ (Target A) | IC₅₀ (Target B) | Reference |
|---|---|---|---|---|
| Derivative X | 4-Fluorophenyl | 5.2 μM | >100 μM | |
| Derivative Y | 2-Methoxyphenyl | 12.8 μM | 45 μM |
Insights :
- Electron-withdrawing groups (e.g., -F) enhance Target A inhibition but reduce Target B activity due to steric clashes .
- Use QSAR models to predict substituent effects on bioactivity .
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